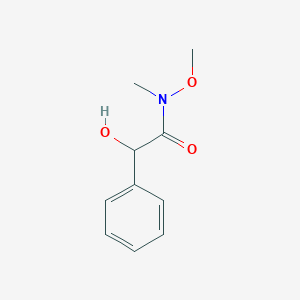

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKHSQWWGCDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C1=CC=CC=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide can be achieved through several methods. One common approach involves the protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide. This intermediate is then reacted with 0.5 equivalents of t-BuOK, resulting in the formation of 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one. The desired 1-methoxy-1,5-dihydro-2H-pyrrol-2-one is obtained when using an excess of t-BuOK .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural differences and similarities between 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide and related compounds:

Biologische Aktivität

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide is a chemical compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a hydroxyl group, a methoxy group, and a methyl group attached to a phenylacetamide backbone, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 181.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | 1.5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's hydroxy and methoxy groups enhance its reactivity and binding affinity to biological molecules, facilitating hydrogen bonding and other interactions that influence its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis , with some compounds achieving over 90% inhibition at concentrations as low as 6.25 µg/mL .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| Compound 1 | 6.25 | 90 |

| Compound 7 (para-methoxy) | 6.25 | 98 |

| Control (Rifampin) | 2.25 | >99 |

Cytotoxicity Assays

In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that the compound exhibited low cytotoxicity at concentrations up to 25 μM, suggesting a favorable safety profile for further development .

Case Studies

- Antituberculosis Activity : In a study focusing on the antimycobacterial activity of synthesized derivatives, compound 7 was identified as a potent inhibitor of MtInhA enzymes, which are critical for the survival of Mycobacterium tuberculosis . Molecular docking studies revealed strong interactions between the compound and the active sites of these enzymes, highlighting its potential as a lead compound in tuberculosis treatment .

- Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. None of the tested compounds caused significant cytotoxic effects at concentrations below 25 μM, indicating their potential as selective agents with minimal side effects .

Research Applications

The unique properties of this compound make it a valuable candidate for various applications in medicinal chemistry:

- Pharmaceutical Development : The compound is being explored as a potential pharmaceutical intermediate for drug synthesis due to its unique structural features and biological activities.

- Antimicrobial Agents : Its efficacy against pathogenic bacteria positions it as a candidate for developing new antimicrobial therapies.

- Cancer Research : Given its low cytotoxicity profile, it may serve as a scaffold for designing new anticancer agents.

Q & A

What are the recommended synthetic routes for 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of this compound typically involves multi-step reactions, starting with precursor amidation and functional group modifications. Key steps include:

- Amide bond formation : Use coupling agents (e.g., carbodiimides) or nucleophilic substitution under controlled pH (7–9) to minimize side reactions .

- Hydroxyl and methoxy group introduction : Employ protecting groups (e.g., benzyl or tert-butyl) to prevent undesired oxidation or substitution .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track progress and isolate intermediates .

Optimization strategies : - Adjust temperature (e.g., reflux in acetonitrile for 24 hours) to enhance reaction efficiency .

- Purify intermediates via recrystallization or column chromatography to improve final product purity .

Which spectroscopic techniques are critical for characterizing this compound, and what are common pitfalls in data interpretation?

Basic Research Question

Essential techniques include:

- NMR spectroscopy : For structural elucidation of the acetamide backbone and substituents. Use - and -NMR to confirm methoxy (-OCH) and hydroxyl (-OH) groups. Note that solvent peaks (e.g., DMSO-d) may overlap with hydroxyl signals, requiring deuterated solvents or exchange experiments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Ensure ionization methods (e.g., ESI) are compatible with the compound’s polarity .

- FTIR spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches. Baseline noise from moisture can obscure key peaks; dry samples thoroughly .

How can computational methods aid in predicting the reactivity or optimizing synthesis pathways for this compound?

Advanced Research Question

Computational approaches include:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction barriers for hydroxylation or methoxylation steps .

- Reaction path screening : Apply algorithms (e.g., artificial force induced reaction, AFIR) to explore viable synthetic routes and reduce trial-and-error experimentation .

- Solvent effect modeling : Simulate solvent interactions (e.g., acetonitrile vs. DMF) to optimize solubility and reaction kinetics .

How can researchers address discrepancies in reported biological activity data for this compound across studies?

Advanced Research Question

Contradictions may arise from:

- Variability in purity : Validate compound purity via HPLC (>95%) and disclose methods in publications .

- Assay conditions : Standardize bioactivity tests (e.g., enzyme inhibition assays) by controlling pH, temperature, and solvent concentrations .

- Structural analogs : Compare activity with derivatives (e.g., N-phenylacetamide analogs) to isolate the impact of hydroxyl and methoxy groups .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Critical precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents .

- Waste disposal : Segregate hazardous waste (e.g., reaction byproducts) and comply with institutional guidelines for chemical disposal .

What strategies are effective in determining the stereochemistry of this compound if chiral centers are present?

Advanced Research Question

For stereochemical analysis:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, ensuring crystals are of sufficient quality .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify optical purity .

- Optical rotation : Compare experimental values with computed data from DFT-based polarizability calculations .

How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Methodological approaches include:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., 25–300°C) .

- Long-term storage tests : Store samples at 4°C, -20°C, and room temperature, then analyze stability monthly using NMR and MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.